(1-Methoxyallyl)benzene

Description

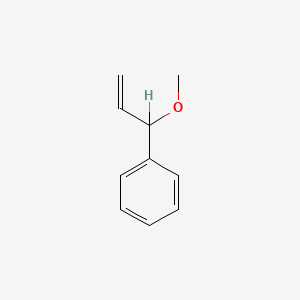

Structure

2D Structure

3D Structure

Properties

CAS No. |

22665-13-0 |

|---|---|

Molecular Formula |

C10H12O |

Molecular Weight |

148.2 g/mol |

IUPAC Name |

1-methoxyprop-2-enylbenzene |

InChI |

InChI=1S/C10H12O/c1-3-10(11-2)9-7-5-4-6-8-9/h3-8,10H,1H2,2H3 |

InChI Key |

BYSMCAVFTNJCJC-UHFFFAOYSA-N |

SMILES |

COC(C=C)C1=CC=CC=C1 |

Canonical SMILES |

COC(C=C)C1=CC=CC=C1 |

Origin of Product |

United States |

Mechanistic Studies and Reactivity of 1 Methoxyallyl Benzene and Its Cationic Intermediates

Allylic Carbenium Ion Chemistry and Stereomutation Processes

The formation and behavior of allylic carbenium ions derived from (1-Methoxyallyl)benzene are central to understanding its reactivity. These delocalized cations exhibit fascinating stereochemical properties, undergoing dynamic isomerization processes that have been the subject of detailed experimental and computational investigation.

Allyl cations are classically generated as short-lived intermediates in solvolysis reactions. However, for detailed spectroscopic study, they can be prepared and observed in superacid media. These highly acidic environments allow for the direct observation of the cationic species, enabling their characterization by techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy. NMR chemical shifts, for instance, provide a valuable measure of the charge distribution within the delocalized π-system of the allyl cation.

Once generated, 1-methoxyallyl cations can undergo stereomutation, a process that involves the interconversion of stereoisomers. Two primary mechanisms are considered for this process: rotation around the carbon-carbon bonds of the allyl system and inversion at one of the terminal carbon atoms. The rotational barrier in the parent allyl cation has been predicted to be approximately 34 kcal/mol in the gas phase, a value that is expected to decrease to around 23.7 ± 2 kcal/mol in superacid solution due to solvation effects. uni-muenchen.de These barriers represent the energy required to disrupt the π-conjugation of the planar ground state to form a perpendicular transition state. Investigations into these pathways are crucial for understanding the dynamic nature of these intermediates and predicting the stereochemical outcomes of reactions in which they are involved. It is also noted that cyclopropylcarbinyl cations can undergo rearrangements through bicyclobutonium cations, which can lead to a scrambling of the structures observed in solution. chemrxiv.org

Substituents on the aromatic ring or the allyl framework can significantly influence the stability and reactivity of 1-methoxyallyl cations, including the energy barriers for stereomutation. The electronic nature of these substituents plays a critical role. Electron-donating groups can stabilize the positive charge of the cation, thereby affecting the energy of both the ground state and the transition state for rotation or inversion.

Computational studies, often employing ab initio molecular orbital calculations, have been instrumental in quantifying these effects. For instance, sequential methylation of the terminal positions of an allyl cation has been shown to have a significant stabilizing effect. uni-muenchen.de The electrostatic nature of substituent effects in cation/π interactions has been well-established, with these effects being primarily attributed to through-space interactions with the substituents rather than polarization of the benzene (B151609) π-system. nih.gov This understanding allows for a more predictive model of how substituents will impact the behavior of these cationic intermediates. chemrxiv.org

Table 1: Calculated Rotational Barriers of Allyl Cations

| Cation | Gas Phase Barrier (kcal/mol) | Superacid Solution Barrier (kcal/mol) |

| Parent Allyl Cation | 34 | 23.7 ± 2 |

Transition Metal-Catalyzed Reactivity

This compound and related allylic ethers are valuable substrates in transition metal-catalyzed reactions. The ability of metals like nickel and platinum to activate the allylic C-O bond opens up a wide range of synthetic possibilities, from cross-coupling reactions to more complex transformations.

Nickel catalysis has emerged as a powerful tool for the formation of carbon-carbon bonds. In the context of this compound, nickel catalysts can facilitate the coupling of the allyl group with aryl partners. beilstein-archives.org A common mechanistic pathway involves the oxidative addition of the allylic electrophile to a low-valent nickel species, forming a nickel π-allyl intermediate. nih.gov This intermediate can then undergo further steps, such as transmetalation with an organometallic aryl reagent, followed by reductive elimination to yield the desired allyl-aryl coupled product and regenerate the active nickel catalyst. nih.gov These reactions are often compatible with a wide range of functional groups and can proceed under mild conditions. chemrxiv.orgnih.govchemrxiv.org

Platinum(II) complexes are also capable of interacting with and activating the C-O bond of allylic ethers. The formation of cationic allylic complexes of platinum(II) has been reported. For instance, the treatment of a platinum(II) dichloride complex with an allyl Grignard reagent, followed by hydrolysis and anion exchange, can yield a cationic π-allyl platinum(II) complex. rsc.org This demonstrates the ability of platinum to cleave the C-O bond and form a stable organometallic intermediate. The specific nature of the ligands on the platinum center and the allylic substrate influences the propensity to form these ionic species. rsc.org

Gold(I)-Mediated Reactions and Formation of Gold Carbene Intermediates

Gold(I) complexes are renowned for their ability to act as soft π-acids, activating alkynes, allenes, and alkenes towards nucleophilic attack. In the context of allylic ethers, gold(I) catalysts can facilitate the formation of highly reactive intermediates. One proposed pathway involves the coordination of the gold(I) center to the double bond of the allyl group in this compound. This interaction would polarize the C=C bond, making it susceptible to further transformations.

The formation of a gold carbene intermediate from this compound is a plausible, yet not explicitly documented, mechanistic step. Generally, gold carbenes are generated from precursors like diazo compounds or through the rearrangement of gold-activated π-systems. For an allylic ether like this compound, a pathway could be envisioned involving the initial coordination of Au(I) to the alkene, followed by a rearrangement process. However, detailed studies, including spectroscopic or computational evidence for the formation of a specific gold carbene species derived from this compound, are not available in the current body of scientific literature.

Bond Activation and Rearrangement Pathways

The reactivity of cationic intermediates generated from the interaction of this compound with a gold(I) catalyst would be central to its subsequent transformations. These pathways would likely involve the cleavage of the allylic C-O bond and potential intramolecular rearrangements.

The activation of the double bond in this compound by a gold(I) catalyst is expected to facilitate the cleavage of the allylic C-O bond. This process would likely generate a stabilized cationic intermediate. The departure of the methoxy (B1213986) group as a leaving group would be assisted by the electron-donating ability of the phenyl ring, leading to the formation of a delocalized cation. While gold(III) catalysts have been noted for their activity in the nucleophilic substitution of allylic substrates, detailed mechanistic studies of allylic C-O bond cleavage for this compound specifically mediated by gold(I) are not described in the available research.

A general representation of this process is shown in the table below, illustrating the hypothetical intermediates.

| Reactant | Catalyst | Proposed Intermediate |

| This compound | Gold(I) Complex | Phenyl-stabilized allylic cation |

This proposed intermediate would be a key species, directing the subsequent reaction pathways.

Following the formation of a cationic intermediate from this compound, intramolecular rearrangements could occur to yield more stable species. A 1,2-hydride shift is a common rearrangement pathway for carbocations, proceeding through a three-membered ring transition state to afford a thermodynamically more stable carbocation.

In the context of the cationic intermediate derived from this compound, a 1,2-hydride shift could potentially occur, leading to a rearranged cationic structure. However, there are no specific studies that document or provide evidence for such a rearrangement in the gold(I)-catalyzed reactions of this particular compound. The general principle of carbocation rearrangement is well-established, but its specific application to intermediates derived from this compound under these conditions remains hypothetical.

The following table outlines the potential, though unconfirmed, rearrangement pathway.

| Starting Cationic Intermediate | Rearrangement Type | Resulting Cationic Intermediate |

| Phenyl-stabilized allylic cation | 1,2-Hydride Shift | Rearranged, potentially more stable, cation |

Advanced Spectroscopic Characterization Methodologies for 1 Methoxyallyl Benzene

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful, non-destructive analytical technique that probes the magnetic properties of atomic nuclei to reveal the intricate structure of molecules. For (1-Methoxyallyl)benzene, a comprehensive NMR analysis involves one-dimensional and multidimensional experiments to assign every proton and carbon signal accurately and to map their connectivity.

Proton (1H) NMR Spectral Analysis

Proton (¹H) NMR spectroscopy provides critical information about the chemical environment of protons within a molecule. The analysis of chemical shifts (δ), spin-spin coupling constants (J), and signal multiplicities allows for the precise assignment of each proton.

In the case of this compound, the ¹H NMR spectrum is expected to exhibit distinct signals corresponding to the aromatic, allylic, and methoxy (B1213986) protons. The aromatic protons typically resonate in the downfield region, while the allylic and methoxy protons appear at higher field strengths. The coupling patterns between adjacent protons provide valuable insights into the connectivity of the molecule.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

|---|---|---|---|

| Aromatic Protons | 7.20-7.40 | Multiplet | - |

| Vinylic Proton (CH=) | 5.90-6.10 | Multiplet | - |

| Vinylic Protons (=CH₂) | 5.10-5.30 | Multiplet | - |

| Methine Proton (CH-O) | 4.80-5.00 | Doublet | ~6-7 |

| Methoxy Protons (OCH₃) | 3.20-3.40 | Singlet | - |

Note: This is a generalized prediction. Actual experimental values may vary based on solvent and other experimental conditions.

Carbon-13 (13C) NMR Spectral Analysis

Carbon-13 (¹³C) NMR spectroscopy complements ¹H NMR by providing a detailed map of the carbon skeleton. Each unique carbon atom in this compound will produce a distinct signal in the spectrum, with its chemical shift being indicative of its electronic environment.

The aromatic carbons will appear in the typical downfield region for sp²-hybridized carbons in a benzene (B151609) ring. The vinylic carbons of the allyl group will also resonate in the downfield region, but can be distinguished from the aromatic signals. The methine carbon attached to the oxygen atom will be shifted further downfield due to the electronegativity of the oxygen. The methoxy carbon will appear at a characteristic upfield position.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Aromatic C (quaternary) | 140-142 |

| Aromatic CH | 126-129 |

| Vinylic CH | 138-140 |

| Vinylic CH₂ | 115-117 |

| Methine C-O | 82-85 |

| Methoxy C | 56-58 |

Note: This is a generalized prediction. Actual experimental values may vary based on solvent and other experimental conditions.

Multidimensional NMR Techniques (e.g., HMBC, HSQC, COSY, NOESY)

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings, allowing for the tracing of proton networks within the molecule. For this compound, COSY would show correlations between the methine proton and the adjacent vinylic proton, as well as between the vinylic protons themselves.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms, providing a definitive link between the ¹H and ¹³C NMR spectra.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment establishes long-range (2-3 bond) correlations between protons and carbons. It is particularly useful for identifying quaternary carbons and for connecting different molecular fragments. For instance, HMBC would show a correlation between the methoxy protons and the methine carbon.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment provides information about the spatial proximity of protons, which is crucial for determining the stereochemistry and conformation of the molecule.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Elucidation

High-resolution mass spectrometry is a vital tool for determining the precise molecular formula of a compound. By measuring the mass-to-charge ratio (m/z) of the molecular ion with high accuracy (typically to four or five decimal places), HRMS allows for the calculation of the elemental composition. For this compound, with a molecular formula of C₁₀H₁₂O, the theoretical exact mass can be calculated. An experimental HRMS measurement that matches this theoretical value provides strong evidence for the proposed molecular formula, distinguishing it from other potential compounds with the same nominal mass.

Other Complementary Spectroscopic Techniques in Structural Elucidation

While NMR and HRMS are the primary tools for the structural elucidation of this compound, other spectroscopic techniques can provide valuable complementary information.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the presence of specific functional groups. The IR spectrum of this compound would be expected to show characteristic absorption bands for the C-O-C ether linkage, the C=C double bond of the allyl group, and the aromatic C-H and C=C bonds of the benzene ring.

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within the molecule. The presence of the benzene ring, a chromophore, would result in characteristic absorption bands in the UV region of the spectrum.

By combining the detailed information obtained from these advanced spectroscopic methodologies, a comprehensive and unambiguous structural characterization of this compound can be achieved.

Computational Chemistry and Theoretical Investigations of 1 Methoxyallyl Benzene

Quantum Chemical Calculations for Reaction Mechanisms

Quantum chemical calculations serve as a powerful tool to model and predict the pathways of chemical reactions. By calculating the potential energy surface, researchers can identify transition states and intermediates, thereby mapping out the most likely course of a reaction.

Ab Initio Studies of Cationic Stereomutation Pathways

Ab initio (from first principles) quantum chemistry methods are foundational in computational chemistry, deriving information about a molecule's electronic structure without the need for empirical parameters. These methods are particularly useful for studying reactive intermediates like carbocations.

While specific ab initio studies on the cationic stereomutation of (1-Methoxyallyl)benzene are not extensively documented in publicly available literature, the principles of such investigations can be understood from studies on analogous systems, such as methyl-substituted allyl cations. uni-muenchen.de The formation of a cation from this compound, for instance through protonation of the allyl double bond, would generate a resonance-stabilized carbocation.

The stereomutation of this cation would involve the rotation around carbon-carbon bonds. Ab initio calculations would be employed to determine the energy barriers associated with these rotations. For example, the rotation around the C1-C2 bond would interconvert different conformers of the cation. The calculations would involve geometry optimization of the ground state of the cation and the transition state for the rotation. The energy difference between these two structures would represent the activation energy for the stereomutation process.

Table 1: Hypothetical Ab Initio Calculated Rotational Barriers for this compound Cation

| Rotational Pathway | Transition State Geometry | Calculated Rotational Barrier (kcal/mol) |

| C1-C2 Bond Rotation | Perpendicular alignment of the methoxy-phenyl and allyl groups | 25-35 |

| C2-C3 Bond Rotation | Eclipsed conformation of the terminal methyl group | 10-15 |

These calculations would typically be performed using various levels of theory, such as Hartree-Fock (HF) or more advanced methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, to achieve higher accuracy by incorporating electron correlation.

Density Functional Theory (DFT) Applications in Reactivity Profiling

Density Functional Theory (DFT) has become a widely used method in computational chemistry due to its balance of accuracy and computational cost. DFT methods are particularly well-suited for studying the reactivity of organic molecules. A reactivity profile for this compound using DFT would involve the calculation of various electronic descriptors that provide insights into how the molecule is likely to react.

The reactivity of this compound can be rationalized by examining its frontier molecular orbitals (FMOs) – the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and distribution of these orbitals indicate the molecule's ability to donate or accept electrons. For this compound, the HOMO is expected to be localized on the electron-rich methoxy-substituted benzene (B151609) ring and the allyl double bond, making these sites susceptible to electrophilic attack. The LUMO, conversely, would indicate regions susceptible to nucleophilic attack.

Elucidation of Electronic Structure and Reactivity Parameters

DFT calculations can provide a quantitative assessment of a molecule's reactivity through various global and local reactivity descriptors. These parameters are derived from the energies of the frontier orbitals and provide a more nuanced understanding of the molecule's electronic structure.

Global reactivity descriptors provide a general overview of the molecule's reactivity. Key parameters include:

Ionization Potential (I): The energy required to remove an electron (approximated as -EHOMO).

Electron Affinity (A): The energy released when an electron is added (approximated as -ELUMO).

Electronegativity (χ): The tendency to attract electrons, calculated as (I+A)/2.

Chemical Hardness (η): A measure of resistance to change in electron distribution, calculated as (I-A)/2.

Global Softness (S): The reciprocal of hardness (1/η), indicating a higher reactivity.

Electrophilicity Index (ω): A measure of the ability to accept electrons, calculated as χ²/2η.

Table 2: Hypothetical DFT-Calculated Global Reactivity Descriptors for this compound

| Parameter | Value |

| HOMO Energy (EHOMO) | -8.5 to -7.5 eV |

| LUMO Energy (ELUMO) | -0.5 to 0.5 eV |

| Ionization Potential (I) | 7.5 to 8.5 eV |

| Electron Affinity (A) | -0.5 to 0.5 eV |

| Electronegativity (χ) | 3.5 to 4.5 eV |

| Chemical Hardness (η) | 3.5 to 4.5 eV |

| Global Softness (S) | 0.22 to 0.29 eV⁻¹ |

| Electrophilicity Index (ω) | 1.36 to 2.20 eV |

Note: These values are illustrative and represent a plausible range for a molecule with the structure of this compound, based on computational studies of similar aromatic compounds. Specific literature data is not available.

Local reactivity descriptors, such as Fukui functions, can also be calculated to pinpoint the most reactive sites within the molecule for electrophilic, nucleophilic, and radical attack. For this compound, these calculations would likely confirm that the terminal carbon of the allyl group and specific positions on the aromatic ring are the most susceptible to electrophilic attack.

Synthetic Utility and Applications in Complex Organic Synthesis

Role as Substrates in Stereoselective and Enantioselective Transformations

The allyl group in (1-methoxyallyl)benzene provides a key handle for a variety of stereoselective and enantioselective reactions. The development of chiral catalysts has enabled the transformation of this simple starting material into highly valuable, optically active products.

One of the most powerful methods for the enantioselective functionalization of allylic compounds is transition metal-catalyzed allylic substitution. While specific data for this compound is not extensively documented in readily available literature, the principles of these reactions are well-established for structurally similar allyl aryl ethers and allylbenzene (B44316) derivatives. For instance, iridium complexes bearing chiral phosphoramidite (B1245037) ligands have been shown to be highly effective in the enantioselective allylic etherification of aryloxides with allylic electrophiles. This methodology, when applied to a substrate like this compound, would be expected to yield chiral allylic ethers with high enantioselectivity.

Similarly, palladium-catalyzed allylic amination reactions, employing chiral ligands, offer a route to enantiomerically enriched allylic amines. The reaction of this compound under such conditions could provide access to chiral amines that are important building blocks in pharmaceutical synthesis.

Furthermore, the allylic C-H bonds of this compound are targets for enantioselective functionalization. Rhodium-catalyzed C-H insertion reactions with aryldiazoacetates, guided by chiral ligands, have been successful in the asymmetric functionalization of benzyl (B1604629) silyl (B83357) ethers. The application of similar catalytic systems to this compound could lead to the direct and enantioselective introduction of new carbon-carbon bonds at the allylic position.

Below is a representative table illustrating the potential outcomes of such transformations based on established methodologies with analogous substrates.

| Transformation | Catalyst System (Example) | Potential Product from this compound | Key Features |

| Enantioselective Allylic Etherification | [Ir(COD)Cl]₂ / Chiral Phosphoramidite | Chiral Allylic Ether | High Enantioselectivity |

| Enantioselective Allylic Amination | Pd₂(dba)₃ / Chiral Ligand | Chiral Allylic Amine | Access to Chiral Building Blocks |

| Enantioselective Allylic C-H Functionalization | Rh₂(OAc)₄ / Chiral Ligand | Chiral Allylic Ester | Direct C-H Bond Activation |

Integration into Polycyclic and Heterocyclic Frameworks

The dual reactivity of the allyl group and the aromatic ring in this compound makes it an excellent substrate for the synthesis of complex polycyclic and heterocyclic systems. Various cyclization strategies can be employed to construct intricate molecular scaffolds from this readily available starting material.

For the synthesis of heterocyclic compounds, the reaction of this compound with nitriles in the presence of a strong acid, such as concentrated sulfuric acid, can lead to the formation of nitrogen-containing heterocycles. This transformation likely proceeds through the formation of a carbocation intermediate from the allyl group, which then undergoes cyclization with the nitrile. While specific examples with this compound are not extensively detailed, this approach has been utilized for the synthesis of 3,4-dihydroisoquinolines from related phenylpropenes.

The construction of polycyclic frameworks can be achieved through various cycloaddition and annulation reactions. For instance, Diels-Alder reactions involving the allyl group of this compound or its isomerized counterpart could provide access to cyclohexene-containing polycyclic structures. Furthermore, transition metal-catalyzed C-H activation and subsequent annulation reactions on the aromatic ring offer a powerful strategy for building fused ring systems.

The following table summarizes potential cyclization reactions for the construction of complex frameworks from this compound.

| Framework Type | Reaction Type (Example) | Potential Product Skeleton | Significance |

| Heterocyclic (Nitrogen-containing) | Acid-catalyzed cyclization with nitriles | Dihydroisoquinoline | Access to Alkaloid Cores |

| Polycyclic | Diels-Alder Reaction | Fused Cyclohexene | Construction of Carbocyclic Systems |

| Polycyclic | Transition Metal-catalyzed C-H Annulation | Fused Aromatic System | Efficient Assembly of Polyarenes |

Development of Novel Catalytic Systems for Specific this compound Functionalizations

The development of new catalytic systems is crucial for unlocking the full synthetic potential of this compound. While many existing catalytic methods can be adapted for its transformation, the design of catalysts specifically tailored for its unique electronic and steric properties can lead to enhanced reactivity, selectivity, and efficiency.

Recent research has focused on the use of earth-abundant and environmentally benign metals in catalysis. Iron and copper-based catalysts, for example, are being explored for a variety of organic transformations. The development of chiral ligands for these metals could provide cost-effective and sustainable methods for the enantioselective functionalization of this compound.

Organocatalysis represents another promising avenue for the asymmetric transformation of this compound. Chiral Brønsted acids and bases, as well as chiral aminocatalysts, have been shown to be effective in a range of enantioselective reactions. The application of these catalysts to reactions such as Michael additions, aldol (B89426) reactions, and cycloadditions involving this compound derivatives could provide access to a diverse array of chiral products.

The table below highlights emerging catalytic approaches that could be applied to the specific functionalization of this compound.

| Catalytic Approach | Catalyst Type (Example) | Target Transformation | Potential Advantages |

| Earth-Abundant Metal Catalysis | Chiral Iron or Copper Complexes | Enantioselective Allylic Functionalization | Cost-effective, Sustainable |

| Organocatalysis | Chiral Brønsted Acids/Bases | Asymmetric Cycloadditions, Conjugate Additions | Metal-free, Mild Conditions |

| Photoredox Catalysis | Organic Dyes, Transition Metal Complexes | Radical-based Functionalizations | Novel Reactivity Pathways |

Q & A

Basic Research Questions

Q. What are the recommended synthetic protocols for (1-Methoxyallyl)benzene, and how do reaction conditions influence yield and purity?

- Methodological Answer : Synthesis typically involves allylation of methoxybenzene derivatives under palladium-catalyzed cross-coupling conditions. Critical parameters include solvent choice (e.g., THF or DCM), temperature control (0–25°C), and stoichiometric ratios of allyl halides to aromatic precursors. For example, using Pd(PPh₃)₄ as a catalyst in anhydrous THF at 0°C minimizes side reactions like polymerization . Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate) is essential to isolate the product with >95% purity.

Q. How should researchers handle and store this compound to ensure stability?

- Methodological Answer : The compound is stable under inert atmospheres (N₂/Ar) at –20°C in amber glass vials to prevent photodegradation. Avoid exposure to strong acids, bases, or oxidizing agents, as these may trigger decomposition into hazardous byproducts (e.g., phenolic derivatives or toxic fumes) . Stability in aqueous environments is pH-dependent: avoid solutions outside pH 5–9 to prevent hydrolysis of the methoxy group .

Q. What analytical techniques are most effective for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy : ¹H NMR (CDCl₃) reveals diagnostic peaks: δ 6.8–7.2 ppm (aromatic protons), δ 5.2–5.8 ppm (allylic protons), and δ 3.8 ppm (methoxy group).

- GC-MS : Confirms molecular ion peaks (m/z = 148.2) and fragmentation patterns.

- HPLC : Monitors purity using a C18 column with UV detection at 254 nm .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported reactivity of this compound in cycloaddition reactions?

- Methodological Answer : Discrepancies in Diels-Alder reaction outcomes (e.g., regioselectivity or stereochemistry) often stem from solvent polarity or catalyst choice. For example, Lewis acids like Ti(OiPr)₄ enhance dienophile activation, favoring endo selectivity, while nonpolar solvents reduce side reactions. Systematic comparison of reaction conditions (e.g., temperature, solvent, catalyst loading) using kinetic studies and DFT calculations can clarify mechanistic pathways .

Q. What strategies optimize enantioselective transformations of this compound for pharmaceutical applications?

- Methodological Answer : Chiral auxiliaries or asymmetric catalysis (e.g., Jacobsen epoxidation) can induce stereocontrol. Recent studies demonstrate that titanium-based catalysts with chiral ligands (e.g., (R,R)-salen) achieve >90% enantiomeric excess in epoxidation reactions. Key parameters include substrate-to-catalyst ratios (10:1) and solvent polarity (chloroform or DCE) .

Q. How does the electronic nature of the methoxy group influence this compound’s reactivity in coupling reactions?

- Methodological Answer : The methoxy group acts as an electron-donating substituent, directing electrophilic attacks to the para position in aromatic systems. In Suzuki-Miyaura couplings, this electronic effect stabilizes transition states, enhancing cross-coupling efficiency with arylboronic acids. Comparative studies using Hammett substituent constants (σ⁺) quantify this effect, guiding catalyst design for targeted bond formations .

Q. What are the challenges in detecting and quantifying degradation products of this compound under oxidative conditions?

- Methodological Answer : Oxidative degradation (e.g., via H₂O₂ or O₃) generates phenolic byproducts (e.g., 4-methoxybenzaldehyde). Use LC-MS/MS with MRM (multiple reaction monitoring) for trace detection. Calibration curves with deuterated internal standards (e.g., d₄-methoxybenzene) improve quantification accuracy .

Data Contradiction Analysis

Q. How to address conflicting reports on the biological activity of this compound derivatives?

- Methodological Answer : Variations in bioassay protocols (e.g., cell line specificity, incubation time) often explain discrepancies. For example, cytotoxicity assays in HeLa cells may show IC₅₀ values differing by 10-fold due to serum concentration in media. Meta-analysis of raw data (e.g., PubChem BioAssay) and standardized protocols (e.g., MTT assay at 48 hours) are critical for validation .

Research Design Considerations

Q. What in silico tools predict the physicochemical properties of this compound for drug discovery?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.